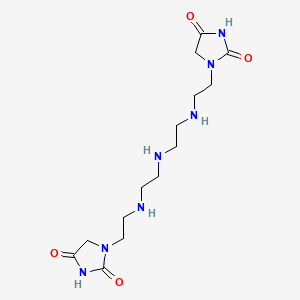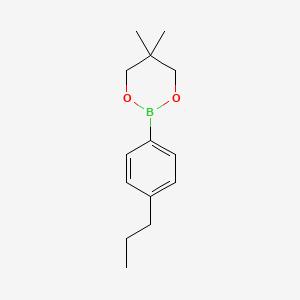
Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-acetyl-alpha-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-acetyl-alpha-D-glucopyranoside is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is a derivative of glucopyranoside, modified with methoxybenzylidene and acetyl groups, which contribute to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-acetyl-alpha-D-glucopyranoside typically involves multiple steps, starting with the protection of hydroxyl groups on the glucopyranoside ring. The methoxybenzylidene group is introduced through a benzylidene acetal formation reaction, which requires acidic conditions. The acetyl groups are then added via acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields. The purification process often involves crystallization or chromatography to ensure the compound’s purity.
化学反応の分析
Types of Reactions
Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-acetyl-alpha-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or alter the oxidation state of the compound.
Substitution: The acetyl and methoxybenzylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like hydroxide ions (OH-) or amines (NH2-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-acetyl-alpha-D-glucopyranoside has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate carbohydrate metabolism and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-acetyl-alpha-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzylidene and acetyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, or cellular uptake mechanisms.
類似化合物との比較
Similar Compounds
- Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-benzoyl-alpha-D-glucopyranoside
- Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-benzyl-alpha-D-galactopyranoside
Uniqueness
Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-acetyl-alpha-D-glucopyranoside is unique due to its specific combination of methoxybenzylidene and acetyl groups, which confer distinct chemical and physical properties. These modifications can influence the compound’s solubility, reactivity, and interaction with biological molecules, making it valuable for various applications.
特性
分子式 |
C19H24O9 |
|---|---|
分子量 |
396.4 g/mol |
IUPAC名 |
[7-acetyloxy-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate |
InChI |
InChI=1S/C19H24O9/c1-10(20)25-16-15-14(27-19(23-4)17(16)26-11(2)21)9-24-18(28-15)12-5-7-13(22-3)8-6-12/h5-8,14-19H,9H2,1-4H3 |
InChIキー |
IANFTPYXWSWHOA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1C2C(COC(O2)C3=CC=C(C=C3)OC)OC(C1OC(=O)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[[4-amino-1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[2-[[2-[2-[(4-carbamimidamido-1-carboxybutyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[2-[[6-amino-2-[[6-amino-2-[2-[[2-[[6-amino-2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B12064037.png)
![7-Azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrobromide](/img/structure/B12064041.png)


![Ethyl 2-amino-4-(2'-methoxy-[1,1'-biphenyl]-4-yl)thiophene-3-carboxylate](/img/structure/B12064069.png)
![Bis[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl] trisulfide](/img/structure/B12064072.png)



![3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6,7-trimethylimidazo[1,2-a]purin-9-one](/img/structure/B12064090.png)

![5-(Aminomethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12064092.png)

![3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5H-imidazo[1,2-a]purin-9-one](/img/structure/B12064099.png)
